

Comparative Efficacy of Anthranilate Esters as Insect Repellents: A Comprehensive Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anthranilic acid*

Cat. No.: *B10759529*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insect repellent activity of various anthranilate esters, supported by experimental data from peer-reviewed studies. It is designed to be a valuable resource for researchers and professionals involved in the development of novel insect repellents.

Introduction to Anthranilate Esters as Insect Repellents

Anthranilate esters are a class of aromatic compounds that have garnered significant interest as effective and potentially safer alternatives to synthetic insect repellents like DEET.^{[1][2]} Several anthranilate-based compounds, including methyl anthranilate (MA), ethyl anthranilate (EA), butyl anthranilate (BA), and N,N-dimethylantranilate (DMA), have demonstrated repellent properties against a variety of insect species, including mosquitoes, fruit flies, and bed bugs.^{[1][3][4]} Notably, some of these compounds are naturally occurring and are already approved by the U.S. Food and Drug Administration (FDA) for use as food additives, suggesting a favorable safety profile.^[1]

The mode of action for anthranilate repellents is believed to involve the insect's olfactory system.^{[1][5]} Research suggests that these compounds target the same olfactory sensory neurons that are responsive to DEET, which are located in a sensory organ on the antennae

called the sacculus.^[1] Specifically, the ionotropic receptor Ir40a has been identified in *Drosophila* as a key receptor for DEET and is activated by anthranilate esters.^{[5][6][7]}

Comparative Repellent Activity

The following tables summarize the quantitative data on the repellent activity of different anthranilate esters against various insect species.

Table 1: Repellent Activity Against Mosquitoes (*Aedes aegypti*)

Compound	Assay Type	Concentration	Repellency Metric	Result	Reference
Methyl N,N-dimethyl anthranilate (MDA)	Y-tube Olfactometer (Host-seeking)	Not specified	Preference Index	Significant repellency (p<0.001)	[4]
Oviposition Cage	1, 10, 100 ppm	Oviposition Deterrence	No significant effect	[4]	
Ethyl Anthranilate (EA)	Y-tube Olfactometer (Host-seeking)	Not specified	Preference Index	Significant repellency (p<0.001)	[4]
Oviposition Cage	10, 100 ppm	Oviposition Deterrence	Significant deterrence (p=0.017 and p<0.001, respectively)	[4]	
Arm-in-cage	10% w/v	Protection Time (CPT)	Complete	60 minutes	
Not specified	ED50	0.96% w/v			
Butyl Anthranilate (BA)	Y-tube Olfactometer (Host-seeking)	Not specified	Preference Index	No significant effect	[4]
Oviposition Cage	10, 100 ppm	Oviposition Deterrence	Strong deterrence (p<0.001)	[4]	
DEET (for comparison)	Y-tube Olfactometer (Host-seeking)	Not specified	Preference Index	Significant repellency (p<0.001)	[4]

Oviposition Cage	100 ppm	Oviposition Deterrence	Weak deterrence (p=0.037)	[4]
------------------	---------	------------------------	---------------------------	-----

Table 2: Repellent Activity Against Other Mosquito Species

Compound	Insect Species	Assay Type	Concentration	Repellency Metric	Result	Reference
Ethyl Anthranilate (EA)	Anopheles stephensi	Arm-in-cage	10% w/v	CPT	60 minutes	
Not specified	ED50	5.4% w/v				
Culex quinquefasciatus	Arm-in-cage	10% w/v	CPT	30 minutes		
Not specified	ED50	3.6% w/v				
Butyl Anthranilate (BA)	Aedes albopictus	Not specified	0.1%	Repellency Rate	53.62%	[8]
Ethyl Anthranilate (EA)	Aedes albopictus	Not specified	1%	Repellency Rate	38.47%	[8]

Table 3: Repellent Activity Against Other Insect Species

Compound	Insect Species	Assay Type	Concentration	Repellency Metric	Result	Reference
Ethyl Anthranilate (EA)	Cimex hemipterus (Tropical Bed Bug)	Arena Assay	20%	Repellency	Higher than BA	
Butyl Anthranilate (BA)	Cimex hemipterus (Tropical Bed Bug)	Arena Assay	20%	Repellency	Strong repellent effect	
Methyl Anthranilate (MA)	Drosophila suzukii (Spotted Wing Drosophila)	Laboratory Bioassay	Not specified	Repellency	Repelled winter morphs	[3]
Methyl N,N-dimethyl anthranilate (MDA)	Drosophila suzukii (Spotted Wing Drosophila)	Laboratory Bioassay	Not specified	Repellency	Repelled both summer and winter morphs	[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Behavioral Assays for Mosquito Repellency

a) Y-tube Olfactometer Assay (for Host-Seeking Behavior)

This assay assesses the ability of a compound to repel flying mosquitoes from a host odor source.

- Apparatus: A glass or acrylic Y-shaped tube with a central arm and two side arms. A gentle, continuous airflow is maintained from the side arms towards the central arm.

- Procedure:

- Fifty female mosquitoes (5-7 days old, starved for 12 hours) are released into the central arm of the olfactometer.
- One side arm contains a human hand or finger as the host odor source (the "treatment" arm), with the test compound applied to a filter paper placed upstream of the hand.
- The other side arm contains a clean filter paper as a control.
- The number of mosquitoes entering each arm of the Y-tube over a defined period (e.g., 5 minutes) is recorded.
- A preference index is calculated to determine if the compound significantly repels the mosquitoes from the host odor.

b) Oviposition Cage Assay

This assay evaluates the deterrent effect of a compound on mosquito egg-laying.

- Apparatus: A cage containing gravid female mosquitoes.

- Procedure:

- Two oviposition cups are placed in the cage.
- One cup contains a solution with the test compound at a specific concentration.
- The other cup contains a control solution (e.g., water).
- After a set period (e.g., 24 hours), the number of eggs laid in each cup is counted.
- The oviposition activity index is calculated to determine the deterrent effect of the compound.

Behavioral Assays for Bed Bug Repellency

a) Arena Assay

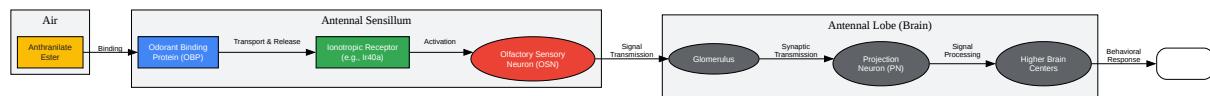
This assay measures the spatial repellency of a compound against bed bugs.

- Apparatus: A circular arena (e.g., a petri dish) with a treated and an untreated half.
- Procedure:
 - A filter paper is cut in half. One half is treated with the test compound dissolved in a solvent (e.g., ethanol), and the other half is treated with the solvent alone (control).
 - The two halves are placed together in the arena.
 - A group of bed bugs (e.g., 10 adults) is released in the center of the arena.
 - The number of bed bugs on each half of the filter paper is recorded at specific time intervals (e.g., every 15 minutes for 2 hours).
 - The percentage of repellency is calculated based on the distribution of the bed bugs.

Electrophysiological Assay

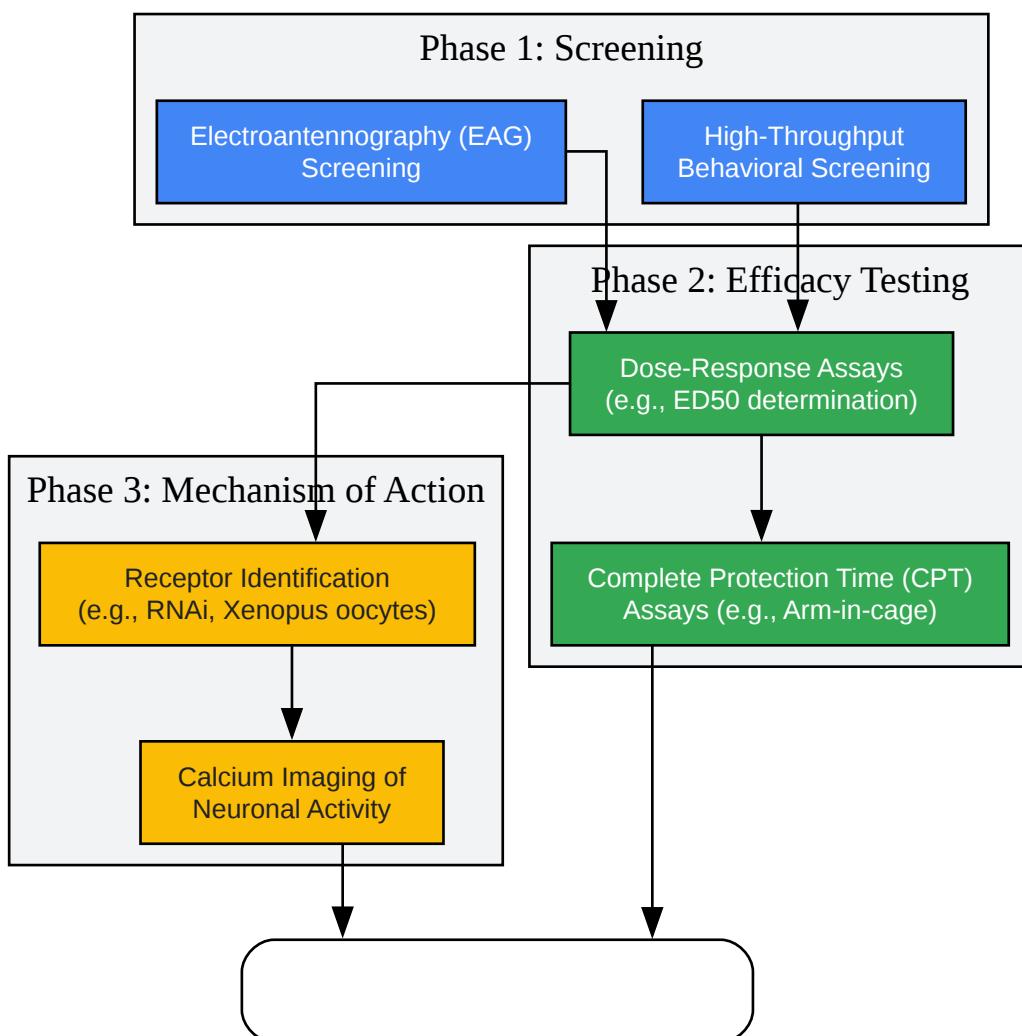
Electroantennography (EAG)

EAG is used to measure the electrical response of an insect's antenna to a volatile compound, indicating whether the insect can detect the odor.


- Apparatus: An EAG system consisting of a microscope, micromanipulators, electrodes, an amplifier, and a data acquisition system.
- Procedure:
 - A live, immobilized insect is prepared by carefully removing its head and mounting it on a holder.
 - Two glass capillary electrodes filled with a saline solution are used. The recording electrode is placed in contact with the tip of the antenna, and the reference electrode is inserted into the head capsule.
 - A continuous stream of humidified, purified air is passed over the antenna.

- A puff of air containing the test compound at a known concentration is injected into the continuous airstream for a short duration (e.g., 0.5 seconds).
- The change in electrical potential (the EAG response) from the antenna is amplified, recorded, and measured.
- The amplitude of the EAG response indicates the level of antennal stimulation by the compound.

Visualizations


Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed olfactory signaling pathway for anthranilate repellents and a typical experimental workflow for evaluating insect repellent activity.

[Click to download full resolution via product page](#)

Caption: Proposed olfactory signaling pathway for anthranilate repellents.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating insect repellent activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anthranilate-based insect repellents - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Reflexion on Bio-Sourced Mosquito Repellents: Nature, Activity, and Preparation [frontiersin.org]
- 3. Methyl N,N-dimethylanthranilate and ethyl propionate: repellents effective against spotted wing drosophila, *Drosophila suzukii* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Repellents for *Aedes aegypti* against Blood-Feeding and Oviposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reception of odors and repellents in mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Odour receptors and neurons for detection of DEET and new insect repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity and repellency of two anthranilates against *Aedes albopictus* Skuse (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Efficacy of Anthranilate Esters as Insect Repellents: A Comprehensive Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10759529#comparative-insect-repellent-activity-of-anthranilate-esters>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com